molecular formula C8H12ClN3O2 B6277988 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride CAS No. 2768326-34-5

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride

Cat. No. B6277988
CAS RN: 2768326-34-5
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride (MPC) is a chemical compound that belongs to the class of pyrazolopyrimidines. It is a white crystalline solid with a molecular weight of 299.78 g/mol. MPC is used in a variety of scientific research applications, including drug discovery and development, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has been used in a number of scientific research applications. It has been used in drug development and discovery, as an inhibitor of the enzyme tyrosine kinase, and as a substrate for the enzyme cyclooxygenase-2. It has also been used in biochemical and physiological studies to investigate the mechanisms of action of various drugs. Additionally, this compound has been used in laboratory experiments to study the effects of various compounds on cellular processes.

Mechanism of Action

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is an inhibitor of the enzyme tyrosine kinase. It binds to the active site of the enzyme, blocking the binding of its substrate, and thus preventing the enzyme from catalyzing its reaction. Additionally, this compound is a substrate for the enzyme cyclooxygenase-2, and thus can be used to study the effects of various compounds on its activity.
Biochemical and Physiological Effects
This compound has been used in biochemical and physiological studies to investigate the mechanisms of action of various drugs. In particular, it has been used to study the effects of various compounds on the activity of the enzyme tyrosine kinase, as well as the effects of various compounds on the activity of the enzyme cyclooxygenase-2. Additionally, this compound has been used to study the effects of various compounds on cellular processes, such as cell proliferation, apoptosis, and metabolism.

Advantages and Limitations for Lab Experiments

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of solvents. Additionally, it is relatively inexpensive and easily available. However, it is also important to note that this compound is a relatively weak inhibitor of the enzyme tyrosine kinase, and thus may not be suitable for use in studies requiring a strong inhibitor.

Future Directions

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has a number of potential applications in scientific research. It can be used to study the effects of various compounds on the activity of the enzyme tyrosine kinase, as well as the effects of various compounds on the activity of the enzyme cyclooxygenase-2. Additionally, this compound can be used to study the effects of various compounds on cellular processes, such as cell proliferation, apoptosis, and metabolism. Furthermore, this compound can be used in drug discovery and development, as an inhibitor of the enzyme tyrosine kinase, and as a substrate for the enzyme cyclooxygenase-2. Finally, this compound can be used to study the effects of various compounds on the solubility and stability of various drugs, as well as the effects of various compounds on the pharmacokinetics of various drugs.

Synthesis Methods

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride can be synthesized in a laboratory by the reaction of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with hydrochloric acid. The reaction proceeds in two steps, first forming the acid chloride, and then the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride involves the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl chloroformate to form ethyl 2-(4-methylpyrimidin-5-yl)carbamate. This intermediate is then reacted with hydrazine hydrate to form methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate, which is subsequently converted to the hydrochloride salt form using hydrochloric acid." "Starting Materials": [ "2-amino-4-methylpyrimidine-5-carboxylic acid", "ethyl chloroformate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(4-methylpyrimidin-5-yl)carbamate.", "Step 2: React ethyl 2-(4-methylpyrimidin-5-yl)carbamate with hydrazine hydrate in the presence of a solvent such as ethanol to form methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate.", "Step 3: Convert methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate to the hydrochloride salt form by reacting with hydrochloric acid in a solvent such as ethanol." ] }

CAS RN

2768326-34-5

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.